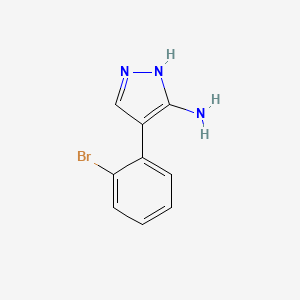
4-(2-bromophenyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-bromophenyl)-1H-pyrazol-3-amine, also known as BPP, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. BPP is also used as a starting material for the synthesis of other compounds, such as 2-amino-4-bromobenzophenone, which has potential applications in the field of medicinal chemistry. BPP has been used in a variety of scientific research applications, ranging from the synthesis of new compounds to the study of the biochemical and physiological effects of certain compounds.
科学的研究の応用
Chemistry and Synthesis of Heterocycles
The reactivity of pyrazoline derivatives, including compounds related to 4-(2-bromophenyl)-1H-pyrazol-3-amine, has been extensively studied for their potential as building blocks in the synthesis of a wide array of heterocyclic compounds. These compounds serve as key intermediates in the production of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes and other heterocyclic classes from a broad spectrum of precursors, highlighting their significant role in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Development of Bioactive Molecules
The pyrazole moiety, integral to this compound, is a critical pharmacophore in many biologically active compounds. Pyrazoles are extensively utilized as synthons in organic chemistry and have shown a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole COX-2 inhibitor's recent success underlines the importance of these heterocycles in medicinal chemistry, demonstrating their potential in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Catalysis and Organic Synthesis
Recent advancements have been made in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, utilizing aryl halides and arylboronic acids with amines, including structures similar to this compound. These studies have shown the potential of such systems for commercial exploitation in organic synthesis, emphasizing the importance of catalyst optimization and the exploration of the effect of various reaction parameters (Kantam et al., 2013).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in the synthesis of heterocyclic compounds, particularly pyranopyrimidine derivatives, showcases the versatility of compounds related to this compound. These catalysts, including organocatalysts, metal catalysts, ionic liquids, and nanocatalysts, have been employed to develop a variety of bioactive molecules, highlighting the role of this compound derivatives in facilitating complex synthetic pathways (Parmar, Vala, & Patel, 2023).
Anticancer Research
Pyrazoline derivatives, closely related to this compound, have been investigated for their anticancer properties. The synthesis of these derivatives aims to explore their biological activity, with many approaches leading to compounds showing significant effects on anticancer activity. This research area continues to attract attention, underscoring the potential of pyrazoline compounds in anticancer drug development (Ray et al., 2022).
特性
IUPAC Name |
4-(2-bromophenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJIHKIJPLXOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NN=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


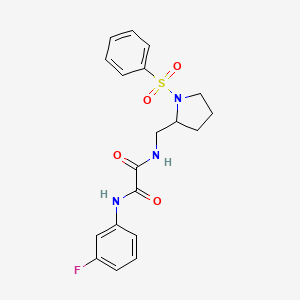
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)
![Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2583802.png)
![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)
![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)

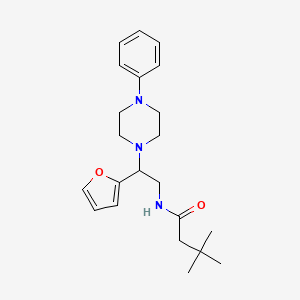
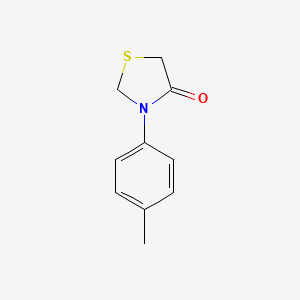
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2583812.png)
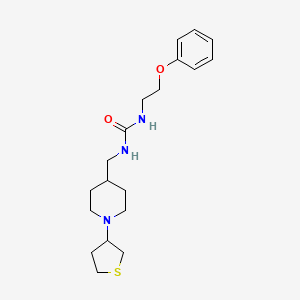
![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)
![1-(2,3-Dimethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2583818.png)